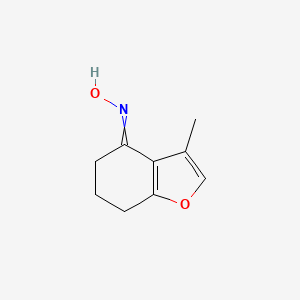
lithium;3-methylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;3-methylheptane is a compound that combines lithium, a well-known element in the field of psychiatry and battery technology, with 3-methylheptane, a branched alkane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-methylheptane typically involves the reaction of lithium with 3-methylheptane under controlled conditions. The process may require the use of a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency and yield, with considerations for safety and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;3-methylheptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: this compound can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce alkanes or alkenes.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Research may explore its effects on biological systems and potential therapeutic applications.
Medicine: Lithium is known for its use in treating bipolar disorder, and the combination with 3-methylheptane may offer new therapeutic possibilities.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of lithium;3-methylheptane involves the interaction of lithium ions with various molecular targets and pathways. Lithium is known to modulate neurotransmitter activity, second messenger systems, and intracellular signaling pathways. The presence of 3-methylheptane may influence the compound’s overall activity and effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylheptane: Another branched alkane with similar structural features.
3-Methylhexane: A related compound with one fewer carbon atom.
2-Ethylhexane: An isomer of 3-methylheptane with a different branching pattern.
Uniqueness
Lithium;3-methylheptane is unique due to the presence of both lithium and the branched alkane structure. This combination may result in distinct chemical and physical properties, as well as unique applications in various fields.
Propriétés
Numéro CAS |
61182-94-3 |
|---|---|
Formule moléculaire |
C8H17Li |
Poids moléculaire |
120.2 g/mol |
Nom IUPAC |
lithium;3-methylheptane |
InChI |
InChI=1S/C8H17.Li/c1-4-6-7-8(3)5-2;/h4-7H2,1-3H3;/q-1;+1 |
Clé InChI |
QCPKUBYDFBXYIA-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCCC[C-](C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


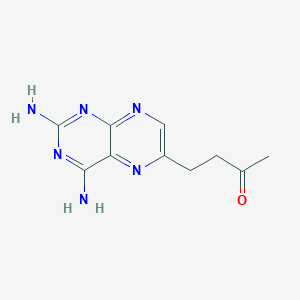
![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)

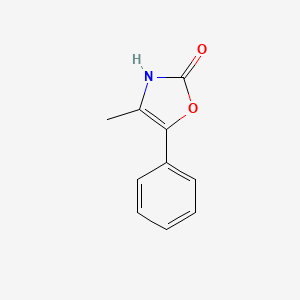
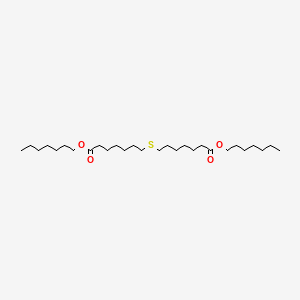
![Trimethyl[4-(triphenylstannyl)butyl]stannane](/img/structure/B14584645.png)

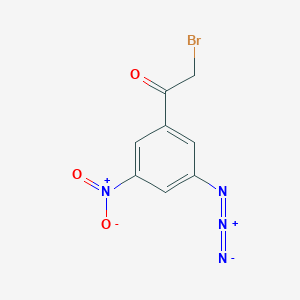

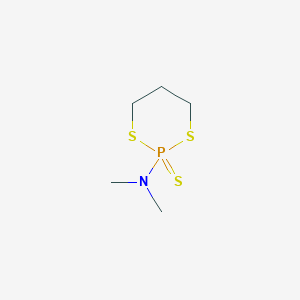
![Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate](/img/structure/B14584671.png)

